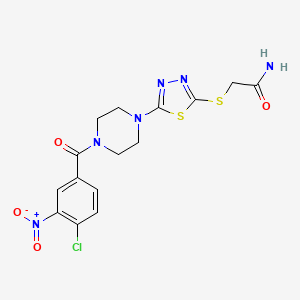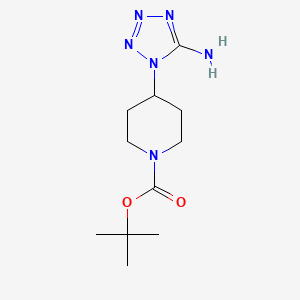
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as Compound X, is a novel chemical compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Polymer Applications
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a key component in the synthesis of novel polyimides. These polyimides are synthesized using a variety of processes, such as a two-step procedure involving polyamic acids or a one-pot procedure involving cyclodehydration. The resulting polyimides display high thermal stability and solubility in organic solvents, and can form yellow, transparent, tough, and flexible films, making them suitable for various industrial applications (Imai, Maldar, & Kakimoto, 1984).
Applications in Medicinal Chemistry
- This compound has been used in the synthesis of quinazoline derivatives for their potential as diuretic and antihypertensive agents. The derivatives exhibited significant activity in rat models, indicating their potential for therapeutic applications in hypertension and related disorders (Rahman et al., 2014).
- It plays a role in the synthesis of 1,4-Naphthoquinone derivatives, which have shown potent cytotoxic activity against various human cancer cell lines. These derivatives induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy (Ravichandiran et al., 2019).
Chemical Synthesis and Analysis
- The compound is involved in the synthesis of tetrahydroisoquinoline and its derivatives, which have applications in chemical analysis and synthesis. These derivatives are used as building blocks in the synthesis of complex organic molecules (Redda, Gangapuram, & Ardley, 2010).
- It is also used in the synthesis of novel fluorescent probes for detecting reducing agents like 1, 4-dithiothreitol. These probes have applications in biology, biochemistry, and biomedicine for the detection and analysis of various biochemical substances (Sun et al., 2018).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c23-31(27,28)20-11-7-19(8-12-20)24-22(26)17-5-9-21(10-6-17)32(29,30)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)(H2,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUXMVNBERRABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2884508.png)


![2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2884512.png)

![N-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2884516.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2884517.png)
![3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2884519.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2884520.png)

![5-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2884524.png)

![7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2884529.png)
